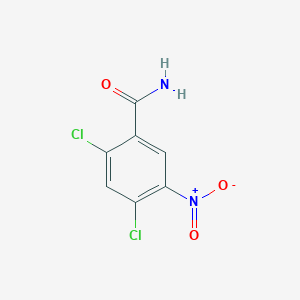

2,4-Dichloro-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

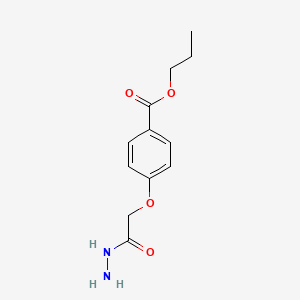

2,4-Dichloro-5-nitrobenzamide is a chemical compound with the formula C7H4Cl2N2O3 . It is used for research purposes .

Synthesis Analysis

Benzamides, such as this compound, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound has been established by X-ray crystallography . The C-N-C-C torsion angles are compared to those in 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(4-chlorophenyl)-4-nitrobenzamide .Chemical Reactions Analysis

The synthesis of this compound involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.02, a density of 1.633±0.06 g/cm3, a melting point of 163 °C, and a boiling point of 303.8±42.0 °C .科学的研究の応用

Bioactivation and DNA Interaction

2,4-Dichloro-5-nitrobenzamide is involved in the bioactivation of certain compounds, which leads to the formation of DNA-DNA interstrand crosslinks in cells. This process is a result of the reaction of its derivatives with thioesters, highlighting its role in cytotoxicity and potential applications in cancer research. For example, Knox et al. (1991) studied the bioactivation of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), revealing that its hydroxylamine derivative, formed by bioreduction, can bind to DNA to produce interstrand crosslinks (Knox, Friedlos, Marchbank, & Roberts, 1991).

Reduction Chemistry and Cytotoxicity

The reduction chemistry of derivatives of this compound, such as SN 23862, demonstrates the selective toxicity of these compounds for hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, as explored by Palmer et al. (1995) (Palmer, van Zijl, Denny, & Wilson, 1995).

Crystal Engineering

This compound is utilized in crystal engineering, where its interactions are used to design molecular structures. For instance, Saha et al. (2005) reported on the creation of molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzoic acid and 4-iodopyridine, showcasing its utility in the field of crystallography (Saha, Nangia, & Jaskólski, 2005).

Synthesis of DNA Crosslinking Agents

The synthesis of novel DNA crosslinking agents from derivatives of this compound has been a subject of research, focusing on the potential therapeutic applications. Knox et al. (1993) synthesized and examined the properties of such agents derived from CB1954, emphasizing their role in cancer treatment (Knox, Friedlos, Biggs, Flitter, Gaskell, Goddard, Davies, & Jarman, 1993).

Safety and Hazards

2,4-Dichloro-5-nitrobenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,4-dichloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXYZTZEXYFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

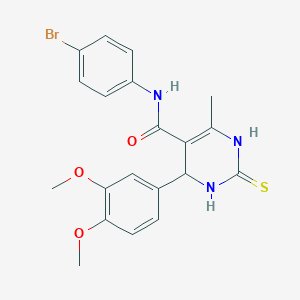

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

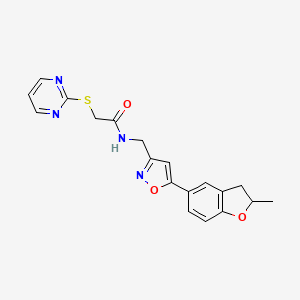

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

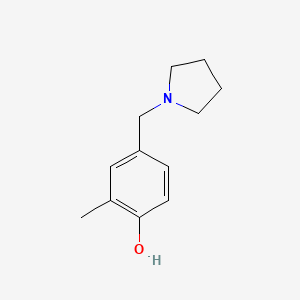

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)